molecular formula C11H11F3N6S B2887702 N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2415464-81-0

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2887702
CAS No.: 2415464-81-0
M. Wt: 316.31
InChI Key: JDUYJXKEXUQBIF-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound featuring a thiadiazole ring, an azetidine ring, and a pyrimidinamine group

Properties

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N6S/c1-6-18-19-10(21-6)20-4-7(5-20)16-9-15-3-2-8(17-9)11(12,13)14/h2-3,7H,4-5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUYJXKEXUQBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and azetidine structures One common approach is to react 5-methyl-1,3,4-thiadiazole with an appropriate azetidine derivative under controlled conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has been studied for its antimicrobial properties, showing promise as a potential therapeutic agent against various pathogens.

Medicine: In the medical field, this compound has been investigated for its cytotoxic properties, making it a candidate for anticancer drug development. Its ability to interact with specific molecular targets suggests it could be used in targeted therapies.

Industry: In the material science industry, this compound can be utilized in the development of new materials with enhanced properties, such as increased stability or improved conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, leading to the inhibition or activation of certain pathways. The exact mechanism would depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their antimicrobial and anticancer properties.

  • Azetidine Derivatives: These compounds contain the azetidine ring and are studied for their potential use in pharmaceuticals.

  • Pyrimidinamine Derivatives: These compounds feature the pyrimidinamine group and are explored for their biological activities.

Uniqueness: N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its trifluoromethyl group, in particular, enhances its chemical stability and biological activity.

This compound represents a promising area of research with potential applications across multiple scientific disciplines. Its unique structure and versatile reactivity make it a valuable tool for the development of new drugs, materials, and chemical processes.

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